METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Overview
Description
METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a triazole ring, a phenoxy group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of the triazole ring and the phenoxy group. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne. The phenoxy group is introduced via an etherification reaction using 2,5-dimethylphenol and an appropriate alkyl halide. The final step involves the coupling of the triazole and phenoxy intermediates with a sulfanyl acetate moiety under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and etherification steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced triazole derivatives
Substitution: Alkylated phenoxy derivatives
Scientific Research Applications
METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving triazole and phenoxy groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(2,5-DIMETHYLPHENOXY)-2,2-DIMETHYLPENTANOATE: Similar in structure but lacks the triazole and sulfanyl acetate moieties.
METHYL 2-(2,5-DIMETHYLPHENOXY)ACETATE: Similar in structure but lacks the triazole and sulfanyl acetate moieties.
Uniqueness
METHYL 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to the presence of the triazole ring and the sulfanyl acetate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[[5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-5-19-14(17-18-16(19)23-10-15(20)21-4)9-22-13-8-11(2)6-7-12(13)3/h6-8H,5,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIPOVGNAQELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)COC2=C(C=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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